molecular formula C9H8BrClN2S B2520915 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide CAS No. 673477-11-7

4-(2-Chlorophenyl)thiazol-2-amine hydrobromide

Cat. No.: B2520915
CAS No.: 673477-11-7
M. Wt: 291.59
InChI Key: OMIHISHKYRHWAF-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)thiazol-2-amine hydrobromide is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the chlorophenyl group .

Scientific Research Applications

4-(2-Chlorophenyl)thiazol-2-amine hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The thiazole ring’s ability to participate in various biochemical reactions makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)thiazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial and anticancer properties compared to other thiazole derivatives .

Properties

IUPAC Name

4-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S.BrH/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHISHKYRHWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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